3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

Catalog No.
S1932255
CAS No.
22268-66-2
M.F
C25H25ClN2O4S2
M. Wt
517.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5...

CAS Number

22268-66-2

Product Name

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;perchlorate

Molecular Formula

C25H25ClN2O4S2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C25H25N2S2.ClHO4/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;2-1(3,4)5/h5-19H,3-4H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

PZQHZVAROUTGBU-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[O-]Cl(=O)(=O)=O

Description

The exact mass of the compound 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dye for Lasers:

3,3’-Diethylthiatricarbocyanine perchlorate is a well-established laser dye, particularly for pulsed lasers. Its conjugated structure allows it to absorb and emit light efficiently at specific wavelengths, making it suitable for various laser applications []. Studies have shown its effectiveness in pulsed dye lasers for scientific research purposes.

Membrane Potential studies:

The compound's ability to interact with cell membranes makes it a potential tool for studying membrane potential, a crucial factor in cellular function. Research has explored its use with cyanine dyes, like 3,3’-Diethylthiatricarbocyanine perchlorate, to measure membrane potential and responses in nerve cells [].

3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate is a complex organic compound characterized by its unique structure, which includes a benzothiazolium core and a perchlorate anion. Its molecular formula is C25H25ClN2O4S2C_{25}H_{25}ClN_{2}O_{4}S_{2} and it possesses notable optical properties due to the extended conjugation in its heptatriene moiety. This compound is of interest in various fields, including materials science and biochemistry, due to its potential applications in fluorescence and as a biological probe.

The chemical behavior of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate can be influenced by the perchlorate ion. Perchlorate is known for its oxidative properties, which can lead to various redox reactions. For instance, it can be reduced to chlorate or chloride under specific conditions, often facilitated by transition metals or reducing agents . The benzothiazolium structure may also engage in electrophilic substitution reactions due to the electron-rich nature of the aromatic rings.

The synthesis of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate typically involves multi-step organic reactions:

  • Formation of Benzothiazole: Starting materials such as 2-aminobenzenethiol and ethyl bromide can be used to synthesize the benzothiazole moiety.
  • Creation of Heptatriene: The heptatriene unit can be constructed through a series of coupling reactions involving alkenes or alkynes.
  • Final Assembly: The final compound is formed by coupling the benzothiazole with the heptatriene and subsequent addition of perchloric acid to form the perchlorate salt.

These steps may involve various catalysts and conditions to optimize yield and purity .

The applications of 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate are diverse:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use in biological imaging.
  • Photodynamic Therapy: Potential use in cancer treatment where light activation can induce cytotoxic effects.
  • Material Science: Used in the development of organic electronic materials due to its unique electronic properties.

Interaction studies involving 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate have focused on its binding affinities with various biomolecules. These studies help elucidate its potential as a drug delivery system or as a fluorescent marker in cellular environments. Preliminary data suggest that it may interact favorably with proteins or nucleic acids, although comprehensive interaction profiles are still needed .

Several compounds share structural similarities with 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-EthylbenzothiazoleBenzothiazole coreLacks heptatriene unit
Benzothiazolium iodideSimilar cationic structureDifferent halide anion
3-Allyl-benzothiazoleContains allyl groupMore reactive due to double bond
4-Methyl-benzothiazoleMethyl substitution on benzothiazoleSimpler structure with less conjugation

These compounds vary in their reactivity, biological activity, and applications but share the common benzothiazole framework that imparts certain electronic properties. The unique combination of components in 3-Ethyl-2-(7-(3-ethylbenzothiazol-2-ylidene)-1,3,5-heptatrienyl)benzothiazolium perchlorate distinguishes it from these analogs by enhancing its stability and fluorescence characteristics .

Hydrogen Bond Acceptor Count

7

Exact Mass

516.0944273 g/mol

Monoisotopic Mass

516.0944273 g/mol

Heavy Atom Count

34

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, perchlorate (1:1): INACTIVE

Dates

Modify: 2023-08-16

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